Product packaging for 6,7-Dichloro-2-methylquinolin-8-amine(Cat. No.:CAS No. 61854-67-9)

6,7-Dichloro-2-methylquinolin-8-amine

Cat. No.: B11880154
CAS No.: 61854-67-9
M. Wt: 227.09 g/mol
InChI Key: YHCJKOPTRVHQBC-UHFFFAOYSA-N
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Description

6,7-Dichloro-2-methylquinolin-8-amine is a functionalized quinoline derivative of significant interest in medicinal chemistry and chemical synthesis. Quinoline scaffolds, particularly 2-methylquinolin-8-ol and its derivatives, are extensively studied as key precursors for developing biologically active compounds and metal-coordinating ligands . These structures are recognized for their strong antibacterial, antifungal, and antitumor effects . The 8-amino group on the quinoline ring, in conjunction with the ring nitrogen, allows this compound to act as a potent bidentate chelating agent for metal ions such as copper, which is a strategic target in cancer research due to the increased demand for metals in tumor cells . Researchers utilize this amine primarily as a versatile synthetic intermediate. It can be further functionalized to create novel complexes and hybrid molecules for investigating new therapeutic agents. For instance, structurally similar 8-hydroxyquinoline and 8-aminoquinoline derivatives have been incorporated into metallo-phthalocyanines for electrochemical applications and coordinated with various metals, including ruthenium and rhodium, to develop compounds with potent antiproliferative activity against resistant cancer cell lines . The dichloro and methyl substituents on the quinoline core are common modifications known to influence the compound's lipophilicity, electronic properties, and overall biological activity . This product is intended for research purposes as a building block in the synthesis of more complex chemical entities. This compound is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8Cl2N2 B11880154 6,7-Dichloro-2-methylquinolin-8-amine CAS No. 61854-67-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61854-67-9

Molecular Formula

C10H8Cl2N2

Molecular Weight

227.09 g/mol

IUPAC Name

6,7-dichloro-2-methylquinolin-8-amine

InChI

InChI=1S/C10H8Cl2N2/c1-5-2-3-6-4-7(11)8(12)9(13)10(6)14-5/h2-4H,13H2,1H3

InChI Key

YHCJKOPTRVHQBC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=C(C=C2C=C1)Cl)Cl)N

Origin of Product

United States

Synthetic Methodologies for 6,7 Dichloro 2 Methylquinolin 8 Amine and Analogous Systems

Classical and Contemporary Approaches to Quinoline (B57606) Core Construction

The assembly of the fundamental quinoline ring system can be achieved through a variety of synthetic strategies, each with its own set of advantages and limitations regarding substrate scope, regioselectivity, and reaction conditions.

Oxidative Annulation Strategies in Quinoline Synthesis

Oxidative annulation has emerged as a powerful tool for quinoline synthesis, often leveraging C-H bond activation to construct the heterocyclic ring. wikipedia.org These methods can be broadly categorized into transition-metal-catalyzed and transition-metal-free pathways.

Transition-Metal-Catalyzed Oxidative Annulation:

CatalystReactantsKey Features
Rhodium(III)Pyridines and alkynesInvolves a twofold C-H activation at the 2- and 3-positions of the pyridine (B92270) ring. The selectivity is dependent on the oxidant used.
RutheniumEnaminones and anthranilsProceeds via an aza-Michael addition and intramolecular annulation.
Cobalt(III)Acetophenone and anilineCyclization reaction with broad functional group tolerance and high yields.
Copper(I) or (II)Saturated ketones and anthranilsOne-pot reaction to generate 3-substituted quinoline derivatives.
SilverN-aryl-3-alkylideneazetidines and carboxylic acidsPromotes an oxidative cascade reaction.
PalladiumAllyl alcohols and anilinesInvolves an allylic C-H oxidative annulation.

This table provides a summary of various transition metal catalysts used in oxidative annulation for quinoline synthesis.

Transition-Metal-Free Oxidative Annulation:

These methods often employ oxidants like iodine or rely on photo-induced cyclization, offering an alternative to metal-catalyzed reactions. wikipedia.org

Friedländer Condensation and Related Classical Cyclization Methods

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a classical and straightforward method for quinoline synthesis. wikipedia.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst. wikipedia.orgacsgcipr.org

Two primary mechanisms are proposed for the Friedländer synthesis: one begins with an aldol condensation followed by cyclization and dehydration, while the other starts with the formation of a Schiff base followed by an Aldol-type reaction and subsequent elimination. wikipedia.org

Variations of the Friedländer Synthesis:

Named ReactionKey ReactantsProduct Type
Pfitzinger Reaction Isatin and a carbonyl compoundQuinoline-4-carboxylic acids
Niementowski Reaction Anthranilic acid and a carbonyl compound4-hydroxyquinolines
Combes Quinoline Synthesis Aniline and a β-diketone2,4-disubstituted quinolines
Skraup Synthesis Aniline, glycerol, sulfuric acid, and an oxidizing agentUnsubstituted or substituted quinolines
Doebner-von Miller Reaction Aniline and α,β-unsaturated carbonyl compounds2- and/or 4-substituted quinolines

This table outlines key classical named reactions for the synthesis of the quinoline core.

The Doebner-von Miller reaction, a variation of the Skraup synthesis, is particularly relevant for the synthesis of 2-methylquinolines from anilines and α,β-unsaturated aldehydes like crotonaldehyde. iipseries.org This reaction typically proceeds in the presence of a strong acid and an oxidizing agent.

Transition Metal-Catalyzed Annulation Reactions for Quinoline Scaffolds

Transition-metal catalysis has significantly advanced the synthesis of quinoline scaffolds, offering milder reaction conditions and broader substrate scope compared to many classical methods. slideshare.net These reactions often proceed through pathways involving C-H activation, cross-coupling, and cyclization.

A variety of transition metals have been employed for this purpose, including palladium, rhodium, ruthenium, copper, nickel, and iron. researchgate.net For instance, palladium-catalyzed domino reactions involving Sonogashira coupling have been developed to construct the quinoline motif from readily available starting materials. researchgate.net Similarly, rhodium(III) catalysts in conjunction with a copper(II) oxidant can facilitate the cascade synthesis of quinolines. researchgate.net

Superacid-Mediated Methodologies for Polysubstituted Quinolines

Superacid-promoted synthesis offers a unique approach to constructing the quinoline ring system. In this methodology, vinylogous imines, prepared from anilines and cinnamaldehydes, undergo cyclization in superacidic media. nih.gov The proposed mechanism involves the formation of dicationic superelectrophilic intermediates, which then cyclize. Aromatization of the quinoline ring is thought to occur through the superacid-promoted elimination of a substituent, such as a benzene (B151609) ring. nih.gov This method provides a convenient route to functionalized quinolines from readily available precursors, with the added benefit that the Brønsted acid catalyst can be recycled. nih.gov

Green and Sustainable Synthesis Protocols for Quinoline Derivatives

In recent years, there has been a significant shift towards the development of green and sustainable methods for quinoline synthesis. These approaches aim to minimize waste, reduce the use of hazardous materials, and improve energy efficiency.

Key aspects of green quinoline synthesis include:

Use of Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water or ethanol.

Employment of Green Catalysts: Utilizing catalysts such as p-toluenesulfonic acid (p-TSA), para-sulfonic acid calix mdpi.comarene (CX4SO3H), and various metal nitrates. In some cases, catalyst-free conditions have been developed.

Energy-Efficient Techniques: The use of microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption.

One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel, which reduces waste and improves efficiency.

Nanocatalysts, particularly magnetic nanoparticles, have also gained attention in green quinoline synthesis due to their high catalytic activity and ease of recovery and reuse.

Regioselective Functionalization of the Quinoline Core

The functionalization of a pre-formed quinoline ring is a critical strategy for accessing a diverse range of derivatives. Achieving regioselectivity in these reactions is paramount for synthesizing specific target molecules.

Transition-metal-catalyzed C-H activation has become a powerful tool for the direct and regioselective functionalization of the quinoline scaffold. mdpi.comnih.gov The site of functionalization can often be controlled by the choice of catalyst, directing group, and reaction conditions. For example, palladium-catalyzed reactions can be directed to the C2 position of quinoline N-oxides for arylation. mdpi.com

Base-controlled regioselective metalation offers another avenue for the functionalization of chloro-substituted quinolines. The use of different metal amides can direct deprotonation to specific positions on the quinoline ring, allowing for subsequent reaction with various electrophiles. For instance, lithium diisopropylamide (LDA) can facilitate metalation at the C-3 position, while lithium-magnesium or lithium-zinc amides can lead to functionalization at the C-2 or C-8 positions.

A key transformation in the synthesis of 6,7-Dichloro-2-methylquinolin-8-amine is the introduction of the amino group at the 8-position. While direct amination of the quinoline ring is possible, a more common and often more efficient strategy involves the reduction of a nitro group at the desired position. The nitration of quinoline itself typically yields a mixture of 5- and 8-nitroquinolines. For a polysubstituted system like 6,7-dichloro-2-methylquinoline, regioselective nitration at the 8-position would be a critical step, followed by reduction of the nitro group to the corresponding amine. Catalytic hydrogenation using reagents such as tin powder in the presence of hydrochloric acid is a classical method for the reduction of nitroarenes to anilines and is applicable to nitroquinolines. wikipedia.org

Halogenation Strategies for Dichloroquinoline Precursors at C-6 and C-7 Positions

A crucial step in the synthesis of the target molecule is the formation of a 6,7-dichloro-substituted quinoline precursor. One effective method to achieve this is through the Doebner-von Miller reaction, a classic quinoline synthesis. This reaction involves the condensation of an appropriately substituted aniline with an α,β-unsaturated carbonyl compound under acidic conditions.

In the context of preparing a 6,7-dichloro-2-methylquinoline precursor, 3,4-dichloroaniline serves as the key starting material. The reaction of 3,4-dichloroaniline with crotonaldehyde, an α,β-unsaturated aldehyde, in the presence of an acid catalyst and an oxidizing agent, leads to the formation of 6,7-dichloro-2-methylquinoline. The reaction is typically catalyzed by strong acids such as hydrochloric acid or sulfuric acid, and common oxidizing agents include arsenic pentoxide or nitrobenzene. The Doebner-von Miller reaction is known for its potential to be violently exothermic, and careful control of reaction conditions is necessary. An improved process utilizes tetrachloro-1,4-quinone (p-chloranil) as an oxidant in a non-aqueous medium, which has been shown to improve yields and the ratio of the desired 7-chloro isomer when starting with 3-chloroaniline. google.com

Another potential route to halogenated quinolines involves the electrophilic halogenation of the quinoline ring system. The benzene ring of the quinoline nucleus is susceptible to electrophilic attack, and the position of substitution is influenced by the existing substituents and the reaction conditions. Direct chlorination of 2-methylquinoline would likely lead to a mixture of products, making regioselective dichlorination at the C-6 and C-7 positions challenging without a directing group. Therefore, starting with a pre-functionalized aniline, such as 3,4-dichloroaniline, in a cyclization reaction like the Doebner-von Miller synthesis, is often a more controlled approach to obtain the desired 6,7-dichloro substitution pattern.

Introduction of the Methyl Group at the C-2 Position

The presence of a methyl group at the C-2 position of the quinoline ring is a defining feature of the target compound. Several classical quinoline synthesis reactions are well-suited for introducing this substituent.

The Doebner-von Miller reaction , as previously mentioned, is a prominent method for synthesizing 2-methylquinolines. wikipedia.org The reaction of an aniline with an α,β-unsaturated aldehyde or ketone, such as crotonaldehyde, directly installs the methyl group at the 2-position of the newly formed quinoline ring. wikipedia.orggriffith.edu.au

Another widely used method is the Combes quinoline synthesis , which involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. To synthesize a 2-methylquinoline via this route, an aniline would be reacted with acetylacetone. The reaction proceeds through an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration to form the quinoline ring.

The Friedländer synthesis offers another pathway, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. For the synthesis of a 2-methylquinoline, a 2-aminobenzaldehyde or a 2-aminophenyl methyl ketone could be reacted with acetone under acidic or basic conditions.

These classical methods provide robust and versatile routes to 2-methylated quinoline cores, which are essential precursors for the synthesis of this compound.

Amination Techniques for Quinoline Systems, with a focus on C-8 amino substitution

The final key transformation in the synthesis of the target molecule is the introduction of an amino group at the C-8 position of the 6,7-dichloro-2-methylquinoline core. This is typically achieved through the amination of an 8-haloquinoline precursor, most commonly an 8-chloro or 8-bromo derivative.

Palladium-Catalyzed Amination of Dichloroquinolines

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination , have become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. This reaction is highly effective for the amination of aryl halides, including chloroquinolines.

The Buchwald-Hartwig amination involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. For the synthesis of 8-aminoquinolines, an 8-chloro or 8-bromoquinoline derivative would be coupled with an ammonia equivalent or a protected amine, followed by deprotection. The choice of ligand is crucial for the success of the reaction and can influence the reaction conditions and substrate scope. Commonly used ligands include bulky, electron-rich phosphines such as tri-tert-butylphosphine and various biarylphosphine ligands.

General Amination Strategies for Quinoline Derivatives

Beyond palladium catalysis, other methods for the amination of quinolines exist. The Ullmann condensation , a copper-catalyzed reaction, has historically been used for the formation of aryl-nitrogen bonds. This reaction typically requires harsher conditions, including high temperatures and stoichiometric amounts of copper, compared to the palladium-catalyzed methods. However, advancements have led to the development of more efficient ligand-assisted copper-catalyzed amination reactions that proceed under milder conditions.

Nucleophilic aromatic substitution (SNAr) can also be employed for the amination of quinolines, particularly when the ring is activated by electron-withdrawing groups. However, for an unactivated position like C-8, SNAr reactions generally require forcing conditions and are less common than metal-catalyzed approaches.

Advanced Synthetic Methodologies for Quinoline Analogs

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of advanced methodologies that can construct complex molecules in fewer steps.

One-Pot and Multicomponent Reaction Approaches

One-pot reactions and multicomponent reactions (MCRs) are powerful strategies that allow for the synthesis of complex molecules, such as functionalized quinolines, in a single synthetic operation without the isolation of intermediates. These approaches offer significant advantages in terms of time, resources, and environmental impact.

Several MCRs have been developed for the synthesis of quinoline derivatives. These reactions typically involve the combination of three or more starting materials to form the quinoline core in a single step. For instance, a one-pot synthesis of functionalized quinolines can be achieved via a metal-free, oxonium ion-driven carboamination of alkynes. mdpi.com Another example is the graphene oxide-catalyzed one-pot Friedländer synthesis, which provides an environmentally friendly approach to quinoline derivatives.

Titanium-catalyzed three-component coupling reactions can generate N-aryl-1,3-diimine tautomers, which can then be cyclized in a one-pot procedure to form quinoline derivatives. usc.edu.au These advanced methodologies provide rapid access to a diverse range of substituted quinolines, which can be valuable for the exploration of structure-activity relationships in medicinal chemistry.

MethodReactantsProductKey Features
Doebner-von Miller Aniline, α,β-Unsaturated carbonylSubstituted quinolineClassic method, often requires strong acid and oxidant. wikipedia.org
Combes Synthesis Aniline, β-DiketoneSubstituted quinolineAcid-catalyzed cyclization of an enamine intermediate.
Friedländer Synthesis 2-Aminoaryl aldehyde/ketone, α-Methylene carbonylSubstituted quinolineAcid or base-catalyzed condensation and cyclodehydration.
Buchwald-Hartwig Amination Aryl halide, AmineAryl aminePalladium-catalyzed, mild conditions, broad scope.
Ullmann Condensation Aryl halide, AmineAryl amineCopper-catalyzed, often requires high temperatures.
Multicomponent Reactions Multiple starting materialsFunctionalized quinolineOne-pot synthesis, high efficiency and atom economy. mdpi.comusc.edu.au

Microwave-Assisted and Solvent-Free Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. bohrium.comrsc.org This technique, frequently combined with solvent-free conditions, aligns with the principles of green chemistry by reducing energy consumption and waste. academie-sciences.fr

The Friedländer annulation and Combes cyclization are classic methods for quinoline synthesis that have been significantly improved by microwave irradiation. mdpi.comasianpubs.org For instance, a simple and efficient method for synthesizing 2-methylquinolin-4(1H)-one derivatives involves the Combes cyclization of aromatic amines and ethyl acetoacetate using NKC-9, a reusable acidic resin, under solvent-free and microwave-assisted conditions. asianpubs.org This protocol affords high yields in short reaction times, demonstrating the synergistic benefits of combining these green techniques. asianpubs.org Similarly, the Friedländer synthesis of quinolines from 2-aminophenylketones and cyclic ketones is greatly facilitated by microwave heating in neat acetic acid, which acts as both the solvent and catalyst. nih.gov This approach achieves excellent yields in just five minutes, a significant improvement over conventional methods that can take several days and result in poor yields. nih.gov

Solvent-free synthesis, or "neat" reactions, eliminates the need for potentially hazardous organic solvents, simplifying work-up procedures and reducing environmental impact. researchgate.net One such approach describes the synthesis of quinoline derivatives from 2-aminoacetophenone or 2-aminobenzophenone with various ketones in the presence of caesium iodide under thermal, solvent-free conditions. researchgate.net This method is noted for its good yields, clean reaction profiles, and simple methodology. researchgate.net

Table 1: Examples of Microwave-Assisted and Solvent-Free Quinoline Synthesis
Reaction TypeReactantsCatalyst/ConditionsTimeYield (%)Reference
Combes SynthesisAniline, Ethyl acetoacetateNKC-9 resin, Microwave (400 W), Solvent-free1.5 minHigh asianpubs.org
Friedländer Synthesis2-Aminobenzophenone, Cyclic ketonesAcetic acid, Microwave (160 °C)5 minExcellent nih.gov
Friedländer Synthesis2-Aminoaryl ketones, KetonesCaesium iodide, Thermal (100 °C), Solvent-free30 min93-96% researchgate.net
One-pot ReactionSteroidal β-bromovinyl aldehydes, ArylaminesMicrowave, Solvent-free, Catalyst-freeN/AHigh rsc.org
Friedländer Synthesis2-Aminoaryl ketones, α-Methylene carbonylsNafion NR50, Ethanol, MicrowaveN/AN/A mdpi.com

Photocatalytic and Electrocatalytic Methodologies

Photocatalysis and electrocatalysis represent modern frontiers in organic synthesis, offering novel reaction pathways under mild conditions. Visible-light photocatalysis, in particular, has gained traction for its ability to use light as a clean and abundant energy source to drive chemical transformations. mdpi.comorganic-chemistry.org

The synthesis of quinolines via photocatalytic oxidative cyclization is a prominent example of this technology. mdpi.com For instance, a method utilizing a blue LED and an Ag/g-C3N4 nanometric semiconductor as a photocatalyst has been developed for the Povarov cyclization reaction to produce 2-arylquinolines. mdpi.com The mechanism involves the generation of an N-radical cation intermediate upon exposure to visible light, initiating the cyclization cascade. mdpi.com Another approach employs anthraquinone as an organic small-molecule photocatalyst and DMSO as an oxidant for the visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, affording quinolines in good yields at room temperature. organic-chemistry.org These methods avoid the need for harsh oxidants or high temperatures, highlighting the sustainable nature of photocatalysis. dechema.de

A dual-catalyst system, combining a photocatalyst with a proton reduction cocatalyst, enables the synthesis of quinolines from anilines and aldehydes under oxidant-free conditions, producing H₂ as the only byproduct. acs.org This demonstrates a highly atom-economic and environmentally friendly pathway. While photocatalytic methods for quinoline synthesis are advancing rapidly, electrocatalytic strategies remain a more nascent but promising area of research.

Table 2: Examples of Photocatalytic Quinoline Synthesis
Reaction TypeReactantsCatalyst/ConditionsOutcomeReference
Povarov CyclizationN-benzylanilines, AlcoholsAg/g-C3N4, Blue LED, O₂Good yields of 2-arylquinolines mdpi.comresearchgate.net
Oxidative Cyclization2-Aminobenzyl alcohols, Secondary alcoholsAnthraquinone, DMSO (oxidant), Visible lightGood yields at room temperature organic-chemistry.org
Dehydrogenative CyclizationN-alkyl anilines or Anilines + AldehydesDual catalyst system (photocatalyst + proton reduction cocatalyst)Excellent yields, H₂ byproduct acs.org
Oxidative AnnulationAnilines, Alkynyl estersRhodium catalyst, Formic acid, Copper(II) oxidantRegioselective synthesis of quinoline carboxylates mdpi.com

Application of Solid Acid Catalysts in Quinoline Formation

Solid acid catalysts are increasingly replacing traditional liquid acids like sulfuric acid in organic synthesis due to their significant advantages, including reduced corrosivity, operational simplicity, and, most importantly, the potential for recovery and reuse. mdpi.comresearchgate.net These heterogeneous catalysts are well-suited for quinoline synthesis, particularly in reactions like the Friedländer and Combes syntheses. mdpi.comnih.gov

A variety of solid acids have been successfully employed. Montmorillonite K-10, an environmentally benign clay, has been used to catalyze a one-pot domino reaction between anilines and cinnamaldehydes under microwave irradiation. researchgate.net The catalyst plays a dual role, facilitating the initial condensation and cyclization steps and then acting as an oxidant in the final aromatization to produce quinolines in excellent yields within minutes. researchgate.net Zeolites, with their well-defined pore structures, have also been used as catalysts for the gas-phase synthesis of quinolines from aniline and various alcohols. rsc.orgrsc.org The catalytic performance in these systems is often linked to the presence of Lewis acid sites. rsc.org

More advanced solid acid catalysts include sulfonic acid-functionalized materials. Nafion NR50, a sulfonic acid-functionalized polymer, has been utilized for the Friedländer quinoline synthesis under microwave conditions. mdpi.com Similarly, Brønsted acid-functionalized graphitic carbon nitride (g-C3N4) has been shown to be a highly effective metal-free heterogeneous catalyst for the Friedländer reaction, demonstrating remarkable recyclability under mild, solvent-free conditions. nih.gov The high surface acidity of these functionalized materials is credited with their enhanced catalytic activity. nih.gov

Table 3: Application of Solid Acid Catalysts in Quinoline Synthesis
CatalystReaction TypeReactantsConditionsKey FindingsReference
Montmorillonite K-10Domino Cyclization–AromatizationAnilines, CinnamaldehydesMicrowave (4-8 min)Excellent yields (40-95%); catalyst is reusable. researchgate.net
g-C3N4-CO-(CH2)3-SO3HFriedländer Synthesis2-Aminoaryl ketone, Acetyl acetone100 °C, Solvent-freeHigh quinoline yield; catalyst is metal-free and recyclable. nih.gov
Nafion NR50Friedländer Synthesis2-Aminoaryl ketones, α-Methylene carbonylsEthanol, MicrowaveEnvironmentally friendly synthesis protocol. mdpi.com
o-BenzenedisulfonimideFriedländer Synthesis2-Aminoarylketones, Carbonyl compoundsSolvent-freeNon-corrosive, non-volatile, and recyclable catalyst; good to excellent yields. nih.govmdpi.com
Zeolite (ZnCl₂/Ni-USY-acid)Gas-phase SynthesisAniline, n-PropanolGas-phaseHigh conversion (97.6%) and selectivity (79.7%); Lewis acidity is key. rsc.orgrsc.org
Chitosan-SO₃HFriedländer Synthesis2-Aminoarylketones, Carbonyl compoundsRefluxHighly efficient; catalyst is easily recovered and reused. mdpi.com

Chemical Reactivity and Derivatization Studies of 6,7 Dichloro 2 Methylquinolin 8 Amine Scaffolds

Functionalization Reactions at Quinoline (B57606) Ring Positions

The quinoline core of 6,7-dichloro-2-methylquinolin-8-amine is a platform for various functionalization reactions. The positions for substitution and the types of reactions possible are dictated by the electronic influence of the existing amino, methyl, and chloro groups.

Electrophilic Aromatic Substitution on the Quinoline Core

The reactivity of the quinoline ring toward electrophilic aromatic substitution (EAS) is complex. The pyridine (B92270) half of the ring is generally deactivated to electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Conversely, the benzene (B151609) half is activated by the powerful ortho-, para-directing 8-amino group. This activating effect competes with the deactivating, meta-directing influence of the two chlorine atoms.

Theoretical studies on the related 8-hydroxyquinoline (B1678124) scaffold suggest that electrophilic attack is most likely at the C5 and C7 positions, which are ortho and para to the activating hydroxyl group. orientjchem.orgresearchgate.netsemanticscholar.org Experimental evidence on 8-aminoquinoline (B160924) amides corroborates this, showing successful bromination at the C5 position. researchgate.net Furthermore, 8-aminoquinoline can undergo diazonium coupling, a classic EAS reaction, to form 8-aminoquinoline-5-azo derivatives, demonstrating reactivity at the C5 position. ciac.jl.cn For this compound, the C7 position is blocked by a chlorine atom, making the C5 position the most probable site for electrophilic attack, provided the reaction conditions can overcome the deactivating effects of the chloro substituents.

Nucleophilic Aromatic Substitution with Chlorine Substituents

Aryl halides are typically unreactive toward nucleophilic substitution, but the presence of strong electron-withdrawing groups can facilitate the reaction via a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.org In the this compound molecule, the quinoline nitrogen atom acts as an electron sink, activating the attached benzene ring toward nucleophilic attack. youtube.com

This activation makes the chlorine atoms at the C6 and C7 positions susceptible to displacement by strong nucleophiles. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is key, and it is enhanced when the negative charge can be delocalized onto electron-withdrawing groups positioned ortho or para to the site of attack. libretexts.org In this scaffold, the quinoline nitrogen activates the C7 position (para) and the C5 position (ortho). The chloro group at C7 activates the C6 and C8 positions, while the chloro group at C6 activates the C5 and C7 positions. Consequently, both the C6 and C7 chlorine atoms are activated for potential substitution, with regioselectivity depending on the specific nucleophile and reaction conditions. nih.gov While many SNAr reactions are assumed to be stepwise, recent studies suggest that some may proceed through a concerted mechanism. nih.govrsc.org

Transformations Involving the Amino Group

The 8-amino group is a versatile functional handle for a variety of chemical transformations. wikipedia.org It can readily undergo N-alkylation or N-arylation to introduce diverse substituents. researchgate.net A significant application is its conversion into an amide, which can then serve as an effective directing group for C-H functionalization reactions at other positions on the quinoline ring. wikipedia.org

Recent studies have shown the synthesis of novel 8-quinoline-N-substituted derivatives through the formation of amides with natural antioxidant acids like lipoic, caffeic, and ferulic acids. nih.gov Additionally, the 8-aminoquinoline moiety is known to undergo autoxidation, a process that can generate reactive oxygen species. pharmacy180.com This reactivity highlights the group's potential role in designing molecules with specific redox properties.

Derivatization to Related Dichloroquinoline Systems

One of the most important derivatizations of the this compound scaffold is its conversion to the corresponding quinone systems. These quinone derivatives are of significant interest due to their prevalence in natural products with potent biological activities.

Oxidative Transformations to Quinolinequinone Derivatives (e.g., 6,7-dichloro-2-methyl-5,8-quinolinedione)

The oxidation of 8-aminoquinolines is a key step in accessing the corresponding quinoline-5,8-dione core structure. mdpi.com This transformation is generally achieved using oxidizing agents that convert the 8-amino group and the C5-hydrogen into carbonyl groups. The process often proceeds through an initial oxidation to a quinone-imine, which is subsequently hydrolyzed to the desired 5,8-dione.

This established pathway allows for the synthesis of 6,7-dichloro-2-methyl-5,8-quinolinedione from its 8-amino precursor. The resulting quinone is a valuable intermediate for further modifications. For instance, the oxidation of related 8-hydroxyquinoline derivatives to their corresponding 5,8-diones has been achieved using various catalytic systems, such as silica-supported iron tetrasulfophthalocyanine catalysts with tert-butyl hydroperoxide. researchgate.net The synthesis of 6,7-dichloro-5,8-quinolinedione derivatives has been a focus of research due to their structural relation to antitumor antibiotics like streptonigrin. researchgate.net

Substituent Effects on Reactivity in Quinolinequinone Systems

Once the 6,7-dichloro-2-methyl-5,8-quinolinedione system is formed, the substituents on the ring significantly influence its subsequent reactivity and properties. The methyl group at the C2 position is particularly important. Research has shown that this methyl group can itself be a site for further functionalization. For example, it can be oxidized to a formyl group (aldehyde) using selenium dioxide in dioxane. mdpi.com

The nature of the substituent at the C2 position has a marked effect on the molecule's properties. The introduction of different groups at this position can alter the molecule's electronic profile and its interaction with biological targets. mdpi.com A study comparing derivatives with different C2 substituents revealed variations in their enzymatic conversion rates by the NQO1 enzyme, highlighting the critical role of this position in modulating biological activity. mdpi.com

Table 1: Effect of C2 Substituent on NQO1 Enzymatic Conversion Rate of 6,7-Dichloro-5,8-quinolinedione Derivatives mdpi.com
CompoundSubstituent at C2Relative Conversion Rate
6,7-dichloro-5,8-quinolinedione-HReference
6,7-dichloro-2-methyl-5,8-quinolinedione-CH₃Slightly Increased
6,7-dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde-CHOIncreased
6,7-dichloro-2-hydroxy-5,8-quinolinedione-OHIncreased
2,6,7-trichloro-5,8-quinolinedione-ClIncreased

Advanced Derivatization Strategies of this compound Scaffolds

The this compound scaffold presents a versatile platform for the development of complex molecular architectures and functional molecules. The presence of two distinct chlorine atoms at the C6 and C7 positions, coupled with a nucleophilic amino group at the C8 position and a reactive methyl group at C2, allows for a range of selective derivatization strategies. Advanced synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, have become instrumental in extending the molecular framework of such quinoline systems.

Coupling Reactions for Extended Molecular Architectures

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are highly relevant for the derivatization of the this compound core, enabling the introduction of a wide array of substituents to modulate the electronic and steric properties of the molecule.

The differential reactivity of the chlorine atoms at the C6 and C7 positions can potentially allow for selective and sequential functionalization. While specific studies on the regioselective coupling reactions of this compound are not extensively detailed in the available literature, insights can be drawn from studies on related dichloro-heteroaromatic systems. For instance, the palladium-catalyzed amination of 6,7-dichloro-5,8-quinolinequinone has been shown to proceed, yielding mono- and diamino derivatives. ftstjournal.comresearchgate.net Similarly, the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline (B23617) demonstrates the feasibility of differentiating between halogen substituents on the quinoline core. nih.gov

Suzuki-Miyaura Coupling: This reaction would involve the coupling of an organoboron reagent (e.g., a boronic acid or ester) with the chloro-substituted quinoline. This strategy is widely used for the synthesis of biaryl and extended π-conjugated systems. researchgate.netlibretexts.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of reaction conditions can influence the regioselectivity of the coupling on dichloro-substrates. researchgate.net

Buchwald-Hartwig Amination: This method facilitates the formation of C-N bonds by coupling an amine with an aryl halide. wikipedia.org For the this compound scaffold, this would allow for the introduction of various primary or secondary amines at the C6 and/or C7 positions, leading to extended molecular architectures with diverse functionalities.

The following table outlines hypothetical examples of coupling reactions on the this compound scaffold, based on established methodologies for similar compounds.

Table 1: Hypothetical Coupling Reactions for Extended Molecular Architectures

Entry Coupling Reaction Reagents and Conditions Expected Product Potential Application
1 Suzuki-Miyaura Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O 6-Phenyl-7-chloro-2-methylquinolin-8-amine Building block for larger conjugated systems
2 Suzuki-Miyaura 4-Pyridylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, Dioxane 6-(Pyridin-4-yl)-7-chloro-2-methylquinolin-8-amine Precursor for metal-coordinating ligands
3 Buchwald-Hartwig Morpholine, Pd₂(dba)₃, BINAP, NaOtBu, Toluene 6-Morpholino-7-chloro-2-methylquinolin-8-amine Scaffold for biologically active molecules
4 Buchwald-Hartwig Aniline, Pd(OAc)₂, XPhos, Cs₂CO₃, Dioxane 6-Anilino-7-chloro-2-methylquinolin-8-amine Component for optoelectronic materials

Selective Transformations for Chemical Probes and Ligands

The unique structural features of this compound make it an attractive starting material for the synthesis of chemical probes and ligands. The 8-aminoquinoline moiety is a well-known chelating unit for various metal ions and has been incorporated into numerous fluorescent sensors. nih.govresearchgate.net The derivatization of this scaffold can be tailored to enhance its photophysical properties or its affinity and selectivity for specific analytes.

Fluorescent Probes: The development of fluorescent probes often involves the introduction of a fluorophore and a receptor unit connected by a spacer. The 8-aminoquinoline core can act as both a part of the fluorophore and the receptor. Modifications at the C6 and C7 positions through coupling reactions can be used to tune the emission wavelength and quantum yield. Furthermore, the 8-amino group can be acylated or sulfonated to introduce specific recognition motifs. For example, the synthesis of 8-amidoquinoline derivatives is a common strategy to create fluorescent probes for metal ions like Zn²⁺. nih.gov

Metal-Binding Ligands: The 8-aminoquinoline scaffold is a classic bidentate ligand, coordinating to metal ions through the quinoline nitrogen and the amino nitrogen. dovepress.comresearchgate.net The electronic properties of the quinoline ring, and thus the ligand's affinity for different metal ions, can be modulated by introducing electron-donating or electron-withdrawing groups at the C6 and C7 positions. The synthesis of multidentate ligands can be achieved by linking two or more 8-aminoquinoline units together or by introducing additional coordinating groups. Such ligands are of interest in coordination chemistry, catalysis, and for therapeutic applications. researchgate.nettandfonline.com

The following table provides hypothetical examples of selective transformations of this compound to generate chemical probes and ligands.

Table 2: Hypothetical Selective Transformations for Chemical Probes and Ligands

Entry Transformation Reagents and Conditions Product Potential Application
1 Acylation of 8-amino group Dansyl chloride, Pyridine N-(6,7-Dichloro-2-methylquinolin-8-yl)dansylamide Ratiometric fluorescent probe for metal ions
2 Sulfonylation of 8-amino group Toluene-4-sulfonyl chloride, Et₃N N-(6,7-Dichloro-2-methylquinolin-8-yl)tosylamide Precursor for zinc-selective fluorescent sensors
3 Alkylation of 8-amino group 2-(Bromomethyl)pyridine, K₂CO₃, DMF N-(Pyridin-2-ylmethyl)-6,7-dichloro-2-methylquinolin-8-amine Tridentate metal-chelating ligand
4 C-H activation/functionalization Pd(OAc)₂, Ac₂O 5-Acetyl-6,7-dichloro-2-methylquinolin-8-amine Intermediate for further derivatization

Coordination Chemistry and Ligand Applications of 6,7 Dichloro 2 Methylquinolin 8 Amine

Chelation Properties of Aminoquinoline Ligands

The chelation properties of 8-aminoquinoline (B160924) and its derivatives are fundamental to their utility in coordination chemistry. The arrangement of the nitrogen atoms in the quinoline (B57606) ring and the exocyclic amino group creates a bidentate chelate that readily coordinates with metal ions.

Coordination Modes of 8-Aminoquinoline Derivatives

8-Aminoquinoline and its derivatives typically function as bidentate ligands, coordinating to a metal center through the nitrogen atom of the quinoline ring and the nitrogen atom of the exocyclic amino group. This forms a stable five-membered chelate ring. The binding is generally neutral, but the exocyclic nitrogen can be deprotonated to bind as an anion in some cases. researchgate.net

In addition to this primary bidentate mode, more complex coordination can be achieved with ligands incorporating multiple 8-aminoquinoline moieties. For instance, bis(8-aminoquinoline) ligands can act as tetradentate chelators, providing a square planar coordination environment, particularly favorable for ions like Cu(II). nih.gov Tripodal tris-8-aminoquinoline ligands have also been synthesized, which can act as septa-dentate ligands, leading to the formation of six or seven-coordinate complexes with transition metals. mdpi.comaut.ac.nz

Design Principles for Metal Ionophores Utilizing Quinoline Scaffolds

The quinoline scaffold is a key component in the design of metal ionophores, molecules that can transport ions across lipid membranes. The design of these ionophores is guided by several principles to ensure selectivity and efficiency. The chelating moiety, often an 8-hydroxyquinoline (B1678124) or an 8-aminoquinoline derivative, provides the binding site for the target metal ion. nih.gov The substituents on the quinoline ring can be modified to tune the lipophilicity of the molecule, which is crucial for its ability to traverse cell membranes. nih.govresearchgate.net

Furthermore, the electronic properties of the substituents can influence the binding affinity and selectivity for different metal ions. For example, electron-withdrawing groups can alter the pKa of the ligand and its affinity for metal ions. The design of these molecules often aims to create a specific coordination geometry that matches the preference of the target ion, thereby enhancing selectivity. nih.gov The use of quinoline-based scaffolds has been particularly prominent in the development of ionophores for divalent cations like Cu²⁺, Zn²⁺, and Cd²⁺. nih.gov

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 8-aminoquinoline derivatives is typically straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can then be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and properties.

Transition Metal Complexation with Substituted Aminoquinolines

A wide range of transition metal complexes with substituted 8-aminoquinolines have been synthesized and studied. Metals from the first, second, and third transition series, including but not limited to manganese, iron, cobalt, nickel, copper, zinc, rhenium, and platinum, have been successfully complexed. researchgate.netmdpi.comaut.ac.nzmdpi.comunimi.it The synthesis often involves a simple one-pot reaction where the ligand and the metal salt are mixed in a suitable solvent, sometimes with gentle heating. mdpi.com The nature of the substituents on the 8-aminoquinoline ring can influence the stability and properties of the resulting metal complexes.

For example, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used to create rhodium and other metal complexes that are effective catalysts in asymmetric transfer hydrogenation reactions. mdpi.com Similarly, platinum(II) complexes with 8-aminoquinoline derivatives have been synthesized and investigated for their potential as anticancer agents. unimi.it

X-ray Diffraction Studies for Elucidation of Coordination Geometries

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of metal complexes. Numerous X-ray diffraction studies have been conducted on metal complexes of 8-aminoquinoline and its derivatives, revealing a variety of coordination geometries.

These studies have confirmed the bidentate coordination of simple 8-aminoquinoline ligands, leading to complexes with geometries such as distorted octahedral and tetrahedral. jocpr.com For instance, the X-ray structure of a tripodal tris-8-aminoquinoline ligand complexed with zinc(II) and cobalt(III) revealed octahedral six-coordinate structures, while the cadmium(II) complex was found to be seven-coordinate in the solid state. mdpi.comaut.ac.nz In another example, the crystal structure of a Pt(II)-Sb(III) complex containing a tri(quinolin-8-yl)-λ³-stibane ligand has been determined, showcasing the versatility of the quinoline scaffold in stabilizing different metal centers and coordination environments. acs.org

Table 1: Representative Coordination Geometries of Metal Complexes with 8-Aminoquinoline Derivatives

Metal IonLigandCoordination GeometryReference
Zn(II)Tris-8-aminoquinolineOctahedral mdpi.comaut.ac.nz
Co(III)Tris-8-aminoquinolineOctahedral mdpi.comaut.ac.nz
Cd(II)Tris-8-aminoquinolineSeven-coordinate mdpi.comaut.ac.nz
Pt(II)Tri(quinolin-8-yl)-λ³-stibaneSquare Planar acs.org
Fe(II)(RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphateOctahedral jocpr.com
Co(II)(RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphateOctahedral jocpr.com
Cu(II)(RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphateTetrahedral jocpr.com

This table is interactive. Click on the headers to sort.

Research Applications of Metal Complexes Based on Aminoquinoline Ligands

Metal complexes based on 8-aminoquinoline ligands have found applications in diverse fields of research, owing to their unique electronic, optical, and biological properties.

In the realm of catalysis , these complexes have been employed in various organic transformations. For instance, rhodium complexes of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been utilized as catalysts for the asymmetric transfer hydrogenation of dihydroisoquinolines, which are precursors to biologically active alkaloids. mdpi.com

In materials science , the ability of these ligands to form stable complexes with a variety of metals has been exploited in the development of new materials with interesting physical properties.

The field of medicinal chemistry has seen significant interest in 8-aminoquinoline-based metal complexes. These complexes have been investigated for their potential as:

Anticancer agents : Platinum(II) complexes of 8-aminoquinoline have shown promise as antiproliferative agents. unimi.it

Antimalarial drugs : 8-Aminoquinoline derivatives themselves are known for their antimalarial properties, and their metal complexes are being explored to enhance their efficacy and overcome resistance.

Neuroprotective agents : Due to their metal-chelating properties, these compounds are being investigated for their potential to modulate the metal ion dyshomeostasis associated with neurodegenerative diseases like Alzheimer's disease. nih.govresearchgate.net

Table 2: Summary of Research Applications for 8-Aminoquinoline-Based Metal Complexes

Application AreaSpecific UseMetal(s) InvolvedReference
CatalysisAsymmetric Transfer HydrogenationRhodium mdpi.com
Medicinal ChemistryAnticancer AgentsPlatinum unimi.it
Medicinal ChemistryAntimalarial AgentsVarious unimi.it
Medicinal ChemistryNeuroprotective AgentsCopper, Zinc nih.govresearchgate.net

This table is interactive. Click on the headers to sort.

Development of Novel Coordination Compounds for Chemical Research

The 8-aminoquinoline (8-aq) scaffold is a versatile building block for the creation of novel coordination compounds. researchgate.net The nitrogen atoms of the quinoline ring and the 8-amino group act as donor sites, forming stable five-membered chelate rings with metal ions. scirp.org This chelating ability has been exploited to synthesize a variety of metal complexes with diverse geometries and properties. Research into related 8-aminoquinoline and 8-hydroxyquinoline ligands has demonstrated the formation of complexes with numerous transition metals, including platinum, cobalt, iron, zinc, and cadmium. acs.orgunimi.itresearchgate.netrsc.orgresearchgate.net

The geometry of these complexes is influenced by the metal ion's coordination preferences and the steric and electronic properties of the ligand. For instance, complexes with first-row transition metals like zinc(II) and cobalt(III) have been shown to adopt octahedral six-coordinate structures. researchgate.net In contrast, larger ions such as cadmium(II) can accommodate higher coordination numbers, resulting in seven-coordinate geometries. researchgate.net The synthesis of monofunctional platinum(II) complexes using 8-aminoquinoline and its derivatives has also been reported, highlighting the scaffold's utility in developing metallo-drugs. unimi.it

The development of polydentate ligands based on the 8-aminoquinoline framework, such as tripodal tris-8-aminoquinoline ligands, further expands the coordination possibilities. researchgate.net These septa-dentate ligands can form highly stable complexes with transition metals, showcasing the adaptability of the 8-aq moiety in designing complex molecular architectures for chemical research. researchgate.net

Table 1: Examples of Metal Complexes with 8-Aminoquinoline and Related Ligands This table is generated based on data from related compounds to illustrate the coordination potential of the 8-aminoquinoline scaffold.

Metal Ion Ligand Type Resulting Complex Geometry Reference(s)
Platinum(II) 8-Aminoquinoline Square Planar (Monofunctional) unimi.it
Cobalt(II) 8-Hydroxyquinoline derivatives Pseudo-octahedral researchgate.netrsc.org
Iron(III) 8-ylimino)methyl)phenolate Meridional (Octahedral) rsc.org
Zinc(II) Tris-8-aminoquinoline Octahedral researchgate.net
Cadmium(II) Tris-8-aminoquinoline Seven-coordinate researchgate.net
Copper(II) Bis(8-aminoquinoline) Square Planar researchgate.net

Studies on Metal Homeostasis Modulation Mechanisms at a Molecular Level

Metal dyshomeostasis, particularly of copper and zinc, is implicated in the pathology of several neurodegenerative diseases, such as Alzheimer's disease. nih.govnih.gov Quinoline derivatives, especially halogenated 8-hydroxyquinolines, have emerged as important tools for studying and modulating metal ion concentrations at a molecular level. tandfonline.comnih.gov These compounds can function as metal ionophores, which are lipid-soluble molecules that can bind to metal ions, transport them across cellular membranes, and release them into the cell. nih.govnih.gov

A well-studied analog, PBT2 (5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol), demonstrates this mechanism. nih.gov It chelates extracellular copper and zinc, forming neutral, soluble complexes that can penetrate the cell membrane. nih.govtandfonline.com Once inside the cell, it can release the metal ions, thereby restoring depleted intracellular levels and modulating signaling pathways that can prevent amyloid-β (Aβ) toxicity and dissolve Aβ deposits. nih.gov This ability to redistribute metal ions is a key mechanism for therapeutic intervention in diseases characterized by metal imbalance. nih.govnih.gov

Bis(8-aminoquinoline) ligands have been designed as specific chelators that show a high affinity for Cu(II) over other biologically relevant metal ions like Zn(II). researchgate.net These tetradentate ligands can form a square planar coordination sphere suitable for extracting copper from metal-amyloid complexes. researchgate.net A crucial feature of these 8-aminoquinoline complexes is their ability to release the copper ion under reductive conditions, which is not as efficient for 8-hydroxyquinoline-based complexes. researchgate.net This redox-sensitive release mechanism provides a sophisticated means of modulating copper homeostasis. The structural similarities of 6,7-Dichloro-2-methylquinolin-8-amine suggest it could operate through similar metal-binding and transport mechanisms.

Table 2: Properties of Quinoline-Based Metal Homeostasis Modulators This table includes data on well-studied analogs to infer the potential mechanisms of this compound.

Compound Key Feature Mechanism of Action Target Metals Reference(s)
Clioquinol (CQ) 8-Hydroxyquinoline derivative Metal Ionophore; inhibits and reverses Aβ aggregation Cu2+, Zn2+ nih.govnih.govtandfonline.com
PBT2 Dichloro-8-hydroxyquinoline derivative Second-generation metal ionophore; crosses blood-brain barrier Cu2+, Zn2+ nih.govtandfonline.com
Bis(8-aminoquinolines) Tetradentate 8-aminoquinoline ligands High-affinity, selective chelation; redox-sensitive metal release Cu2+ (selective over Zn2+) researchgate.net

Exploration of Catalytic and Electrocatalytic Applications of Quinoline Metal Complexes

Metal complexes incorporating quinoline-based ligands are increasingly explored for their potential in catalysis and electrocatalysis. researchgate.net The quinoline framework can act as a robust, redox-stable component that facilitates electron transfer processes, which are crucial for catalytic cycles. rsc.orgresearchgate.net

A significant application is in the field of water splitting. A water-soluble cobalt(II) complex featuring a ligand with a quinoline moiety has been shown to be a highly effective bifunctional catalyst for both water reduction (hydrogen evolution) and water oxidation (oxygen evolution). rsc.orgresearchgate.net The incorporation of the quinoline framework, replacing a more oxidation-prone group, not only enhances catalytic efficiency but also improves the catalyst's stability. rsc.orgresearchgate.net This molecular catalyst performs water reduction at a low onset overpotential and demonstrates high turnover numbers (TON) and Faradaic efficiencies, validating the role of the quinoline ligand in stabilizing the necessary cobalt oxidation states for catalysis. rsc.org

Table 3: Performance of a Quinoline-Based Cobalt(II) Electrocatalyst for Water Splitting This table details the catalytic performance of a representative quinoline-metal complex.

Catalytic Process pH Onset Overpotential (η) Turnover Number (TON) Turnover Frequency (TOF) Faradaic Efficiency (FE) Reference
Water Reduction 7 0.65 V 12,100 (at 18h) 672 h-1 up to 98% rsc.org
Water Oxidation 8 0.34 V 193 (at 3h) 64 h-1 84% researchgate.net

Future Research Directions and Emerging Paradigms in 6,7 Dichloro 2 Methylquinolin 8 Amine Research

Exploration of Novel and Greener Synthetic Pathways

Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often rely on harsh conditions, toxic reagents, and lengthy procedures, resulting in significant environmental impact. researchgate.net The future of synthesizing 6,7-Dichloro-2-methylquinolin-8-amine will likely pivot towards the adoption of green chemistry principles. Research in this area could focus on several promising strategies:

Microwave-Assisted Synthesis (MAS): This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of various quinoline derivatives. researchgate.net Future studies could adapt existing quinoline syntheses to microwave conditions, potentially using greener solvents like water or ionic liquids, to produce this compound more efficiently.

Ultrasound-Assisted Synthesis: Sonication offers another energy-efficient method to accelerate chemical reactions. Investigating ultrasound-assisted protocols for the key cyclization or substitution steps could lead to milder reaction conditions and improved atom economy. tandfonline.com

Catalyst-Free and Solvent-Free Reactions: A significant advancement would be the development of synthetic routes that eliminate the need for both catalysts and conventional organic solvents. nih.gov Research could explore solid-state reactions or reactions under neat conditions at elevated temperatures for short durations, minimizing waste and environmental harm.

Transition Metal-Free Syntheses: Many modern synthetic methods are moving away from heavy metal catalysts. tandfonline.com Exploring metal-free cyclization and functionalization strategies, possibly using iodine or aerobic oxidation conditions, would represent a significant step towards a more sustainable synthesis of the target molecule. tandfonline.com

The development of such pathways would not only make the production of this compound more environmentally benign but also potentially more cost-effective for future applications.

Advanced Spectroscopic and Structural Characterization Techniques for Enhanced Insights

A deep understanding of the molecular structure and electronic properties of this compound is fundamental to predicting its behavior and designing applications. While standard techniques like 1H and 13C NMR are routine, advanced methods can provide unparalleled detail.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) are powerful tools for the unambiguous assignment of all proton and carbon signals, especially in complex substituted aromatic systems. researchgate.netindexcopernicus.com Applying these methods would definitively confirm the connectivity and substitution pattern of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition of the synthesized molecule with high accuracy, distinguishing it from other potential isomers or byproducts. nih.gov

X-ray Crystallography: The ultimate confirmation of molecular structure is provided by single-crystal X-ray diffraction. Obtaining a crystal structure of this compound would provide precise bond lengths, bond angles, and information about intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking. This data is invaluable for computational modeling and understanding its material properties. acs.org

These advanced characterization techniques would provide a comprehensive structural and electronic picture, forming a solid foundation for further research and application development.

Integration of Advanced Computational Methods for Rational Molecular Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the properties of molecules. nih.gov For this compound, DFT calculations can provide deep insights and guide experimental work.

Future computational studies could focus on:

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution can predict the molecule's reactivity, electronic transition properties, and stability. nih.govarabjchem.org The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and is crucial for designing applications in electronics. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution across the molecule, identifying electron-rich and electron-poor regions. arabjchem.org This is vital for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.

Quantum Theory of Atoms in Molecules (QTAIM): This analysis can characterize the nature of chemical bonds and non-covalent interactions within the molecule and in its potential complexes, providing a deeper understanding of its stability and structure. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): By developing 3D-QSAR models, researchers can correlate the steric and electrostatic fields of related quinoline derivatives with their biological activity. mdpi.com This approach can be used to rationally design new derivatives of this compound with enhanced properties for specific applications, such as medicinal chemistry. mdpi.com

The synergy between computational prediction and experimental validation will accelerate the discovery and optimization of new functionalities for this compound.

Investigation of Materials Science Applications and Functional Materials Development

The quinoline scaffold is a privileged structure in the development of functional materials, particularly in the field of organic electronics. acs.org The specific electronic properties endowed by the dichloro and amino-methyl substitution pattern make this compound a candidate for investigation in materials science.

A key area of future research is its potential use in Organic Light-Emitting Diodes (OLEDs) . Quinoline derivatives are widely used as electron-transporting and emissive materials in OLEDs. uconn.edu Research could explore the synthesis of this compound derivatives to serve as:

Host or Emitter Materials: The fluorescence properties of the molecule could be tuned by further functionalization, aiming for specific emission colors, high quantum yields, and good thermal stability. dergipark.org.tr

Thermally Activated Delayed Fluorescence (TADF) Emitters: By designing derivatives with small energy gaps between their singlet and triplet excited states, it may be possible to create efficient TADF materials, which are of great interest for next-generation OLEDs. rsc.org

The development of novel materials from this compound could contribute to advancements in display technology and solid-state lighting.

Potential Role in OLEDsResearch FocusDesired Properties
Emitter Layer Synthesis of derivatives with tunable fluorescenceHigh quantum yield, specific emission color (e.g., blue), good thermal stability
Electron Transport Layer Investigation of electron mobilityGood electron-transporting properties, hydrolytic stability
TADF Emitter Design of molecules with small singlet-triplet energy gapsHigh efficiency, reduced roll-off at high brightness

Ligand Design for Highly Specific Chemical Transformations and Chelation Studies

The 8-aminoquinoline (B160924) moiety is a well-established bidentate chelating unit, capable of forming stable complexes with a variety of transition metals. researchgate.netnih.gov This makes this compound a promising platform for designing specialized ligands for catalysis and metal ion sensing.

Future research in this direction could include:

Homogeneous Catalysis: By coordinating with metals like palladium, rhodium, or copper, derivatives of this compound could be developed as ligands for a range of catalytic transformations. The electronic and steric environment created by the dichloro and methyl substituents could impart unique selectivity and reactivity to the metal center. mdpi.com

Metal Ion Chelation and Sensing: The 8-aminoquinoline core is known to be an effective ionophore for various metal ions, including Cu²⁺, Ni²⁺, and Zn²⁺. researchgate.netarkat-usa.org Further functionalization of the amine group could lead to highly selective and sensitive chemosensors for specific metal ions, with potential applications in environmental monitoring and biological imaging. The chlorine atoms can also influence the binding affinity and selectivity of the ligand.

Bioinorganic Chemistry: Metal complexes of 8-aminoquinoline derivatives have been investigated for their biological activities, including antimalarial and antimicrobial properties. nih.gov Exploring the metal complexes of this compound could lead to the discovery of new therapeutic agents.

The versatility of the 8-aminoquinoline scaffold as a ligand ensures a rich field of future research in coordination chemistry and its applications.

Application AreaMetalResearch Goal
Catalysis Pd, Rh, CuDevelop ligands for selective organic transformations.
Chelation Cu²⁺, Zn²⁺Create selective chemosensors for environmental or biological applications.
Bioinorganic Chemistry Mn, Cu, NiSynthesize metal complexes with potential antimicrobial or anticancer activity. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 6,7-Dichloro-2-methylquinolin-8-amine, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The synthesis typically involves regioselective chlorination and methylation of a quinoline precursor. For example, using sodium hydride and alkyl halides for methylation at the 2-position (based on analogous quinoline substitutions ), followed by chlorination with reagents like PCl₅ or SOCl₂ under controlled temperatures to target the 6,7-positions. Optimization of solvent polarity (e.g., DMF vs. THF) and reaction time can minimize byproducts . Purification via recrystallization or column chromatography is critical to isolate the final product.

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

  • Methodological Answer :

  • NMR : Analyze 1^1H and 13^13C spectra to verify methyl (δ ~2.5 ppm) and aromatic proton environments (δ 7.0–8.5 ppm). Coupling patterns distinguish chlorine substituents at 6,7-positions .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 227) and fragmentation patterns consistent with dichloro and methyl groups.
  • X-ray Crystallography : Use SHELX software for structure refinement. Key parameters include resolving Cl···Cl distances (~3.4 Å) and verifying planarity of the quinoline ring .

Q. What protocols are used for preliminary bioactivity screening of this compound?

  • Methodological Answer : Standard assays include:

  • Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates (e.g., ATPase activity assays).
  • Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus).
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC₅₀ values) should account for solubility in DMSO/PBS .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across assays be resolved?

  • Methodological Answer :

  • Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
  • Solvent Effects : Test solubility in DMSO, ethanol, or aqueous buffers to rule out false negatives/positives.
  • Metabolite Interference : Use LC-MS to identify degradation products or metabolites that may alter activity .

Q. How can palladium-catalyzed cross-coupling reactions be optimized for functionalizing this compound?

  • Methodological Answer :

  • Buchwald-Hartwig Amination : Use Pd(OAc)₂/Xantphos with Cs₂CO₃ in toluene at 110°C to introduce aryl/alkyl amines at the 8-position.
  • Suzuki-Miyaura Coupling : Employ Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O to attach boronic acids to the quinoline core. Monitor regioselectivity via LC-MS and adjust ligand ratios (e.g., SPhos vs. PCy₃) .

Q. What challenges arise in refining the crystal structure of this compound using SHELX, and how are errors mitigated?

  • Methodological Answer :

  • Disorder Modeling : Address chlorine positional disorder using PART instructions and isotropic displacement parameters.
  • Twinned Data : Apply TWIN/BASF commands for non-merohedral twinning. Validate with R₁/Rw convergence (<5% discrepancy).
  • Hydrogen Placement : Use HFIX constraints for amine hydrogens and refine methyl groups with AFIX 137 .

Q. What methodologies analyze the electronic effects of chlorine substituents on nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Compute Fukui indices (nucleophilic/electrophilic sites) using Gaussian09 at B3LYP/6-31G* level. Compare HOMO-LUMO gaps for 6,7-Cl vs. other isomers.
  • Kinetic Studies : Monitor SNAr reactions with thiols or amines via UV-Vis (λ = 300–400 nm). Correlate rate constants (k) with Hammett σ⁻ parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.